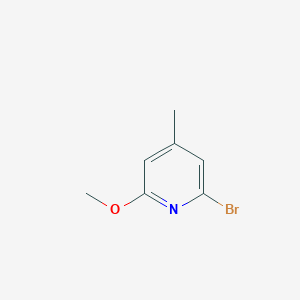

2-Bromo-6-methoxy-4-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

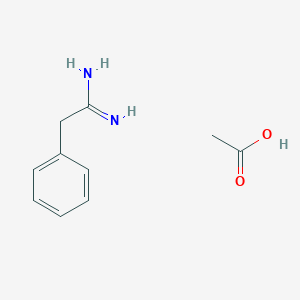

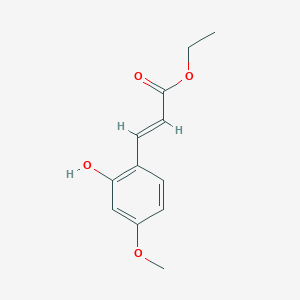

2-Bromo-6-methoxy-4-methylpyridine is a chemical compound with the molecular formula C7H8BrNO . It is a colorless to pale-yellow liquid .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methoxy-4-methylpyridine is represented by the SMILES stringCOC1=CC=CC(Br)=N1 . The InChI key for this compound is KMODISUYWZPVGV-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

2-Bromo-6-methoxy-4-methylpyridine is a clear colorless to golden liquid . It has a molecular weight of 202.05 g/mol . The density of this compound is approximately 1.452 g/cm3 .Aplicaciones Científicas De Investigación

Basic Chemistry Research

In basic chemistry research, this compound can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units . It has good applications in the basic research of methodology of transition metal catalysis .

Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

This compound has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Synthesis of Ocular Age Pigment A2-E

2-Bromo-6-methoxypyridine may be used in the total synthesis of ocular age pigment A2-E . This pigment is a major component of lipofuscin granules that accumulate in the retinal pigment epithelium (RPE) cells with age, and its formation involves the reaction of retinal with ethanolamine .

Preparation of Methoxy-2-(2-pyridyl)indoles

This compound can be used in the preparation of methoxy-2-(2-pyridyl)indoles . Indoles are a class of organic compounds that are widely distributed in the natural world and have diverse biological activities .

Preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine

2-Bromo-6-methoxypyridine can be used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid . This compound could potentially be used as a building block in the synthesis of various biologically active molecules .

Synthesis of Cholinergic Drugs

Similar compounds participate in the synthesis of cholinergic drugs which can treat gastrointestinal diseases . Cholinergic drugs are a type of medication that act on receptors that use acetylcholine as their neurotransmitter .

Synthesis of Oxazolidinone Derivatives

Similar compounds are also used in the synthesis of oxazolidinone derivatives for modulators of mGluR5 . mGluR5 is a type of receptor in the brain that plays a role in learning and memory .

Safety and Hazards

2-Bromo-6-methoxy-4-methylpyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mecanismo De Acción

- The primary target of 2-Bromo-6-methoxy-4-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This serine/threonine kinase plays a crucial role in modulating various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

- Inhibition of p38α MAP kinase has been explored as a therapeutic strategy for cytokine-driven diseases (e.g., rheumatoid arthritis, psoriasis) and neurodegenerative conditions (e.g., Parkinson’s disease, Alzheimer’s disease, multiple sclerosis) .

- By inhibiting p38α, it modulates the release of pro-inflammatory cytokines and other cellular responses .

- Downstream effects may involve altered gene expression, cytokine production, and cell survival pathways .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

2-bromo-6-methoxy-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZKZEISEZUUAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methoxy-4-methylpyridine | |

CAS RN |

1256807-52-9 |

Source

|

| Record name | 2-Bromo-6-methoxy-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)

![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)

![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)

![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)